molecular formula C17H13ClO2 B5132277 2-Chloro-2-(2,3-dimethylphenyl)indene-1,3-dione

2-Chloro-2-(2,3-dimethylphenyl)indene-1,3-dione

Cat. No.: B5132277
M. Wt: 284.7 g/mol
InChI Key: IHTCLXUGVYMBHK-UHFFFAOYSA-N
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Description

2-Chloro-2-(2,3-dimethylphenyl)indene-1,3-dione is a chemical compound that belongs to the indanedione family. This compound is characterized by its unique structure, which includes a chloro group and a dimethylphenyl group attached to an indene-1,3-dione core. Indanedione derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .

Properties

IUPAC Name

2-chloro-2-(2,3-dimethylphenyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO2/c1-10-6-5-9-14(11(10)2)17(18)15(19)12-7-3-4-8-13(12)16(17)20/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTCLXUGVYMBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2(C(=O)C3=CC=CC=C3C2=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-2-(2,3-dimethylphenyl)indene-1,3-dione typically involves the reaction of 2,3-dimethylbenzaldehyde with chloroacetic acid in the presence of a base, followed by cyclization to form the indene-1,3-dione core. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like p-toluenesulfonic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-2-(2,3-dimethylphenyl)indene-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-2-(2,3-dimethylphenyl)indene-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-2-(2,3-dimethylphenyl)indene-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethylphenyl groups contribute to its binding affinity and specificity. The indanedione core can participate in redox reactions, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-Chloro-2-(2,3-dimethylphenyl)indene-1,3-dione can be compared with other indanedione derivatives, such as:

    Indane-1,3-dione: Lacks the chloro and dimethylphenyl groups, resulting in different chemical and biological properties.

    2-Chloroindane-1,3-dione: Similar structure but without the dimethylphenyl group, leading to variations in reactivity and applications.

    2,3-Dimethylindane-1,3-dione:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues.

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